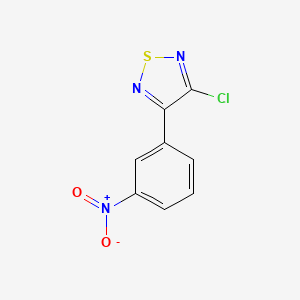
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole typically involves the reaction of 3-nitroaniline with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-amino-4-(3-nitrophenyl)-1,2,5-thiadiazole.
Reduction: Formation of 3-chloro-4-(3-aminophenyl)-1,2,5-thiadiazole.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
作用機序
The mechanism of action of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .
類似化合物との比較
Similar Compounds
3-Chloro-4-(3-nitrophenyl)-1,2,5-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
3-Chloro-4-(3-nitrophenyl)-1,2,5-triazole: Contains a triazole ring instead of a thiadiazole ring.
3-Chloro-4-(3-nitrophenyl)-1,2,5-tetrazole: Contains a tetrazole ring instead of a thiadiazole ring.
Uniqueness
3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is unique due to the presence of both a chloro group and a nitrophenyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H4ClN3O2S |
|---|---|
分子量 |
241.66 g/mol |
IUPAC名 |
3-chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-7(10-15-11-8)5-2-1-3-6(4-5)12(13)14/h1-4H |
InChIキー |
YARCSRNYEWPLBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



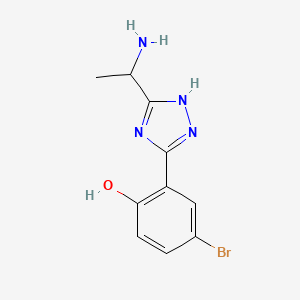



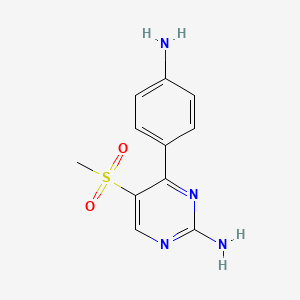
![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
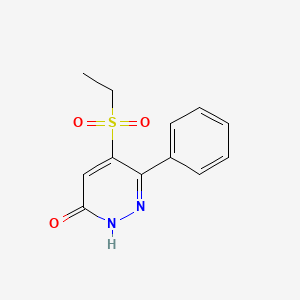


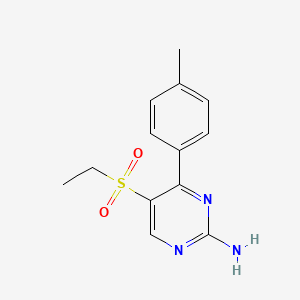

![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)

